molecular formula C12H10N2S2 B6282046 2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine CAS No. 1490216-15-3

2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine

Cat. No.: B6282046
CAS No.: 1490216-15-3
M. Wt: 246.4
InChI Key:
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Description

2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine is a heterocyclic compound that features a benzothiazole core substituted with a 5-methylthiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine typically involves the formation of the benzothiazole ring followed by the introduction of the 5-methylthiophene group. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. The 5-methylthiophene group can then be introduced via a cross-coupling reaction, such as the Stille coupling reaction, which involves the use of a palladium catalyst and an organotin reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazoles.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine is unique due to its combination of a benzothiazole core and a 5-methylthiophene group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.

Properties

CAS No.

1490216-15-3

Molecular Formula

C12H10N2S2

Molecular Weight

246.4

Purity

95

Origin of Product

United States

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